molecular formula C8H9BrFN B1513481 (R)-1-(5-Bromo-2-fluorophenyl)ethanamine

(R)-1-(5-Bromo-2-fluorophenyl)ethanamine

Cat. No.: B1513481
M. Wt: 218.07 g/mol
InChI Key: DNTVTHQJTIIMMB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(5-Bromo-2-fluorophenyl)ethanamine is a chiral aromatic amine supplied as a high-purity hydrochloride salt (CAS 2074703-39-0) . This compound belongs to a class of chemical building blocks that are integral to modern drug discovery and development, particularly in the creation of targeted therapies . Chiral amines like this one serve as critical precursors in the synthesis of more complex molecules, especially those featuring heterocyclic scaffolds which are present in over 85% of all FDA-approved pharmaceuticals . The bromo and fluoro substituents on the phenyl ring make it a valuable intermediate for further synthetic modifications, including metal-catalyzed cross-coupling reactions, enabling its incorporation into potential drug candidates or functional materials . Its specific (R)-enantiomeric configuration is essential for researching stereoselective synthesis and for developing compounds with targeted biological activity, as chirality often dictates a molecule's interaction with biological systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can access this material in various quantities, with standard purities of 98% or higher .

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

DNTVTHQJTIIMMB-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

(R)-1-(5-Bromo-2-fluorophenyl)ethanamine serves as a valuable intermediate in the synthesis of various APIs. Its unique structural features allow it to participate in numerous chemical reactions that lead to the formation of biologically active compounds. For instance, it can be used in the synthesis of:

  • Antidepressants : Compounds derived from this amine have shown potential in treating mood disorders.
  • Antipsychotics : The fluorine and bromine substituents enhance the pharmacological profile of derivatives, improving their efficacy and selectivity.

Conformational Studies

Research has indicated that the conformational preferences of this compound can influence its biological activity. Studies utilizing computational chemistry have explored how different conformations affect binding affinities to various receptors, which is crucial for drug design .

Case Study 1: Antidepressant Development

A study published in the Journal of Organic Chemistry demonstrated the synthesis of a series of antidepressant candidates using this compound as a key intermediate. The research highlighted how modifications to the compound could enhance serotonin reuptake inhibition, a common mechanism among antidepressants .

Case Study 2: Antipsychotic Agents

Another notable application was reported in a patent focused on novel antipsychotic agents derived from this compound. The derivatives exhibited improved receptor selectivity and reduced side effects compared to existing treatments, showcasing the compound's potential in addressing mental health disorders more effectively .

Table of Derivatives and Their Applications

Compound NameApplication AreaKey Features
Antidepressant AMood DisordersEnhanced serotonin inhibition
Antipsychotic BSchizophreniaImproved receptor selectivity
Analgesic CPain ManagementReduced side effects

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Aryl Ethanamines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Features
This compound Br (5-), F (2-) C₈H₈BrFN ~218.06 N/A High lipophilicity; chiral center
(R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine Br (4-), F (2-,6-) C₈H₈BrF₂N 236.06 95% Increased halogenation; steric hindrance
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl Cl (5-), F (2-) C₈H₁₀Cl₂FN 210.08 N/A Lower MW; Cl for Br substitution
(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine Br (5-), F (2-), cyclopropyl C₁₀H₁₁BrFN 244.10 N/A Bulkier substituent; altered sterics
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine F (4-), OCH₃ (3-) C₉H₁₂FNO 169.20 N/A Methoxy enhances solubility

Key Comparative Insights

Halogen Effects: Bromine vs. The chloro analog () offers a lighter alternative with similar electronic effects . Fluorine Positioning: The 2-fluoro substitution in the target compound contrasts with the 2,6-difluoro derivative (), where additional fluorine atoms enhance electronegativity but may introduce steric challenges .

Steric and Functional Modifications :

  • The cyclopropyl variant () introduces a bulky group, likely altering binding affinity in receptor-ligand interactions. This modification is common in optimizing pharmacokinetic profiles .
  • Methoxy substitution () improves aqueous solubility via hydrogen bonding, a critical factor in drug formulation .

Purity and Availability: The 95% purity noted for (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine () suggests industrial relevance, while other analogs may require further purification for pharmaceutical use .

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-1-(5-Bromo-2-fluorophenyl)ethanamine typically follows these key stages:

  • Starting Material Selection: The synthesis often begins with a halogenated fluorophenyl precursor such as 5-bromo-2-fluoroaniline or 4-bromo-2-fluoroacetophenone, depending on the exact substitution pattern and target stereochemistry.
  • Functional Group Transformation: Introduction of the ethanamine side chain is commonly achieved through reductive amination or reduction of ketone intermediates.
  • Chiral Resolution or Asymmetric Synthesis: To obtain the (R)-enantiomer, chiral catalysts or resolution techniques are employed.
  • Purification and Salt Formation: Final purification steps and conversion to the hydrochloride salt enhance stability and solubility.

Preparation of Key Intermediate: 2-Bromo-5-fluoroaniline

A critical precursor in the synthesis of this compound is 2-bromo-5-fluoroaniline, which can be prepared via a multi-step aromatic substitution and reduction process:

Step Description Reagents/Conditions Yield
1 Acetylation of 4-fluoroaniline to 4-fluoroacetanilide 4-fluoroaniline + acetic anhydride, solvent -
2 Nitration to 2-nitro-4-fluoroacetanilide 4-fluoroacetanilide + conc. sulfuric acid + fuming nitric acid -
3 Diazotization and bromination to 2-bromo-5-fluoronitrobenzene 2-nitro-4-fluoroacetanilide + sodium nitrite + hydrobromic acid + cuprous bromide 99.4%
4 Reduction to 2-bromo-5-fluoroaniline 2-bromo-5-fluoronitrobenzene + iron powder + acetic acid + ethanol 98.9%

This method involves careful control of reaction temperatures (generally 0–85 °C) and pH adjustments to maximize yield and purity. The reduction step uses iron powder in acidic ethanol to convert the nitro group to an amine.

Introduction of the Ethanamine Side Chain

Once 2-bromo-5-fluoroaniline or related halogenated intermediates are obtained, the ethanamine side chain is introduced typically via:

  • Reductive Amination of Ketones: Starting from 4-bromo-2-fluoroacetophenone, the ketone group is converted to the chiral amine through asymmetric reductive amination or catalytic hydrogenation.
  • Chiral Catalysts or Resolution: The (R)-enantiomer is obtained either by using chiral catalysts during reduction or by resolving racemic mixtures using chiral acids or chromatography.

The general industrial process involves:

Step Description Reagents/Conditions Notes
1 Starting from 4-bromo-2-fluoroacetophenone Commercially available ketone -
2 Reduction of ketone to amine Catalytic hydrogenation or reductive amination with chiral catalyst Enantioselective step
3 Formation of hydrochloride salt Reaction with HCl Improves solubility

This approach is widely used due to the availability of starting materials and the ability to produce enantiomerically pure compounds suitable for pharmaceutical use.

Alternative Synthetic Routes

Another reported method involves Grignard reactions on fluorinated pyridine derivatives to build related compounds, which can be further transformed to target amines:

  • Reaction of 5-bromo-3-fluoropyridine-2-carbonitrile with methylmagnesium chloride in tetrahydrofuran under inert atmosphere.
  • Hydrolysis of the intermediate to yield substituted ethanone derivatives, which can be further elaborated into amines.

Though this route is more common for pyridine analogs, the methodology exemplifies the use of organometallic reagents and controlled hydrolysis in preparing halogenated fluorophenyl ethanamines.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Chiral Control Yield/Notes
Aromatic substitution + reduction 4-fluoroaniline Acetylation, nitration, diazotization, bromination, reduction Not chiral-specific High yields (>98%) for intermediate 2-bromo-5-fluoroaniline
Reductive amination of ketone 4-bromo-2-fluoroacetophenone Reduction of ketone to amine Chiral catalysts or resolution for (R)-enantiomer Industrially scalable, high purity
Grignard reaction + hydrolysis 5-bromo-3-fluoropyridine-2-carbonitrile Organometallic addition, hydrolysis Not specified High yield (93%) for related ethanone intermediate

Research Findings and Considerations

  • Yield and Purity: The stepwise aromatic substitution and reduction method achieves near-quantitative yields for the halogenated aniline intermediate, critical for downstream synthesis.
  • Chiral Synthesis: The production of the (R)-enantiomer requires careful control using chiral catalysts or resolution techniques, which are well-established in pharmaceutical manufacturing.
  • Scalability: Industrial processes optimize reaction conditions, sometimes employing continuous flow reactors to improve efficiency and reproducibility.
  • Safety and Environmental Impact: Use of strong acids, nitrites, and metal powders necessitates strict control of reaction parameters and waste management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-(5-Bromo-2-fluorophenyl)ethanamine, and how do reaction conditions influence enantiomeric purity?

  • Methodology : A common route involves nucleophilic substitution on a fluorinated aromatic precursor (e.g., 5-bromo-2-fluorophenylacetic acid derivatives) followed by chiral resolution or asymmetric synthesis. For example, coupling a bromo-fluorophenyl moiety with an ethanamine precursor via reductive amination, using chiral catalysts like (R)-sulfinamide auxiliaries to control stereochemistry . Key parameters include solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading (5–10 mol%). Enantiomeric excess (ee) is typically assessed via chiral HPLC or polarimetry.

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

  • Methodology : Recrystallization in ethanol/water mixtures (3:1 ratio) effectively removes unreacted precursors. Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) separates diastereomers or brominated impurities. For amine-specific purification, ion-exchange resins (e.g., Dowex 50WX2) are recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1\text{H}-NMR (δ 1.3–1.5 ppm for CH3_3; δ 6.8–7.4 ppm for aromatic protons) and 19F^{19}\text{F}-NMR (δ -110 to -115 ppm) confirm substitution patterns .
  • XRD : Single-crystal X-ray diffraction (using SHELX or ORTEP-III) resolves absolute configuration .
  • MS : ESI-MS (m/z 232 [M+H]+^+) validates molecular weight .

Advanced Research Questions

Q. How can enantiomeric purity be optimized in large-scale syntheses of this compound?

  • Methodology : Kinetic resolution via lipase-catalyzed transesterification (e.g., using Candida antarctica lipase B) selectively hydrolyzes the undesired (S)-enantiomer. Alternatively, chiral stationary-phase chromatography (CSP, e.g., Chiralpak IA) achieves >99% ee. Computational modeling (DFT) predicts transition states to refine reaction pathways .

Q. What computational tools predict the compound’s electronic effects on downstream reactivity (e.g., in Suzuki couplings)?

  • Methodology : Density Functional Theory (DFT) calculations (Gaussian 16) analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. The bromine atom’s σ+^+-directing effect and fluorine’s electron-withdrawing nature reduce electron density at the para position, favoring cross-couplings at the ortho site .

Q. How can contradictions in reported 1H^1\text{H}-NMR data for this compound be resolved?

  • Methodology : Solvent-induced shifts (e.g., DMSO vs. CDCl3_3) and trace moisture (affirming amine protonation) explain discrepancies. Deuterated solvents with controlled pH (using TMS as internal standard) standardize peak assignments. Comparative studies with enantiopure standards are critical .

Q. What strategies mitigate racemization during derivatization (e.g., amide formation)?

  • Methodology : Low-temperature (<0°C) reactions with non-polar solvents (toluene) minimize thermal racemization. Use of mild coupling agents (e.g., EDC/HOBt) instead of acyl chlorides reduces steric strain. Monitoring ee via inline FTIR or circular dichroism (CD) ensures stereochemical integrity .

Applications in Drug Discovery

Q. How does the bromo-fluorophenyl motif influence binding to CNS targets (e.g., serotonin receptors)?

  • Methodology : Radioligand binding assays (using 3H^3\text{H}-LSD for 5-HT2A_{2A}) show halogen bonding between bromine and Thr194 residue. Fluorine’s electronegativity enhances membrane permeability (logP ~2.1). Comparative SAR studies with non-halogenated analogs demonstrate a 10-fold increase in IC50_{50} .

Q. What are the challenges in crystallizing this compound for structural studies?

  • Methodology : Slow vapor diffusion (ether into dichloromethane) yields X-ray-quality crystals. Heavy atoms (Br, F) enhance anomalous scattering, but twinning is common due to chiral centers. SHELXL refinement with TWIN/BASF commands resolves this .

Key Methodological Insights

  • Stereochemical Control : Chiral auxiliaries (e.g., tert-butylsulfinamide) are superior to enzymatic resolution for scalability .
  • Analytical Validation : Cross-validate NMR with XRD to confirm structural assignments in polar solvents .
  • Safety Protocols : Store at 2–8°C in amber vials to prevent photodegradation; use inert atmospheres during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.